molecular formula C23H25ClN4O4 B11149899 N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide

N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B11149899
M. Wt: 456.9 g/mol
InChI Key: QMNDXAZFACPGRJ-UHFFFAOYSA-N
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Description

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that features a piperazine ring, a chlorophenyl group, and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the piperazine ring and the attachment of the chlorophenyl and indole groups. One common method involves the Mannich reaction, which is used to incorporate the piperazine moiety into the compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced chromatographic techniques for purification and characterization, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological pathways . The piperazine ring may enhance the compound’s pharmacokinetic properties, improving its efficacy and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide is unique due to its combination of the indole and piperazine moieties, which confer distinct biological activities and pharmacokinetic properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C23H25ClN4O4

Molecular Weight

456.9 g/mol

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C23H25ClN4O4/c1-31-19-6-7-20(32-2)22-17(19)13-18(26-22)23(30)25-14-21(29)28-10-8-27(9-11-28)16-5-3-4-15(24)12-16/h3-7,12-13,26H,8-11,14H2,1-2H3,(H,25,30)

InChI Key

QMNDXAZFACPGRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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